molecular formula C5H9NO2 B605430 Aminooxy-PEG1-propargyl HCl salt CAS No. 1895922-69-6

Aminooxy-PEG1-propargyl HCl salt

Cat. No.: B605430
CAS No.: 1895922-69-6
M. Wt: 115.13
InChI Key: HIPBEDYVWCVJGB-UHFFFAOYSA-N
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Scientific Research Applications

Aminooxy-PEG1-propargyl HCl salt has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and in Click Chemistry reactions.

    Biology: Employed in the labeling and modification of biomolecules.

    Medicine: Utilized in drug delivery systems and the development of antibody-drug conjugates.

    Industry: Applied in the production of advanced materials and nanotechnology

Future Directions

Aminooxy-PEG1-propargyl HCl salt is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . Its future directions could involve its use in drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminooxy-PEG1-propargyl HCl salt is synthesized through a series of chemical reactions involving the functionalization of PEG with aminooxy and propargyl groups. The aminooxy group is introduced by reacting PEG with hydroxylamine derivatives, while the propargyl group is introduced through alkylation reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Aminooxy-PEG1-propargyl HCl salt undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aminooxy-PEG1-propargyl HCl salt is unique due to its dual functionality, allowing it to participate in both oxime formation and Click Chemistry reactions. This dual functionality makes it highly versatile for various applications in

Properties

IUPAC Name

O-(2-prop-2-ynoxyethyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-2-3-7-4-5-8-6/h1H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPBEDYVWCVJGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301254320
Record name Hydroxylamine, O-[2-(2-propyn-1-yloxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301254320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1895922-69-6
Record name Hydroxylamine, O-[2-(2-propyn-1-yloxy)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1895922-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxylamine, O-[2-(2-propyn-1-yloxy)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301254320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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